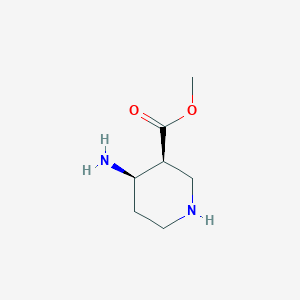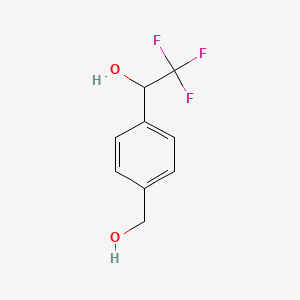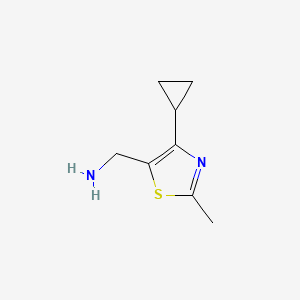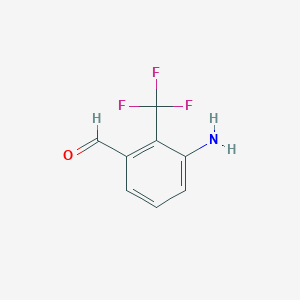
(R)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridinium ion, an octyl chain, and a phenylpropanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide typically involves multiple steps. One common method starts with the preparation of the pyridinium ion, followed by the attachment of the octyl chain and the phenylpropanoyl group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide is used as a reagent in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a catalyst in certain reactions.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with cellular components, influencing biological processes such as cell signaling and metabolism.
Medicine
In medicine, ®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases due to its ability to modulate biological pathways.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of ®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. It may bind to these targets, altering their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridinium salts and phenylpropanoyl derivatives. Examples include:
- Pyridinium chloride
- Phenylpropanoyl chloride
- Octylpyridinium bromide
Uniqueness
®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide is unique due to its specific combination of functional groups and its stereochemistry
Propiedades
Fórmula molecular |
C22H30BrNO2 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
8-pyridin-1-ium-1-yloctyl (2R)-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C22H30NO2.BrH/c1-20(21-14-8-6-9-15-21)22(24)25-19-13-5-3-2-4-10-16-23-17-11-7-12-18-23;/h6-9,11-12,14-15,17-18,20H,2-5,10,13,16,19H2,1H3;1H/q+1;/p-1/t20-;/m1./s1 |
Clave InChI |
OHVKPLDGFUKIJZ-VEIFNGETSA-M |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[Br-] |
SMILES canónico |
CC(C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)




![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)





![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)


